molecular formula C15H16N4O2 B2704908 N-(2-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-oxoethyl)benzamide CAS No. 2034544-38-0

N-(2-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-oxoethyl)benzamide

Cat. No.: B2704908
CAS No.: 2034544-38-0
M. Wt: 284.319
InChI Key: ILUPEEIIRWJCAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-oxoethyl)benzamide is a chemical compound of significant interest in medicinal chemistry research, built around the dihydropyrazolo[1,5-a]pyrazine scaffold. This core structure is recognized for its versatility and relevance in drug discovery, particularly in the development of targeted therapeutic agents . The dihydropyrazolo[1,5-a]pyrazine framework is a privileged structure in the design of kinase inhibitors . Furthermore, research into closely related analogs has demonstrated that the dihydropyrazolo[1,5-a]pyrazin-4(5H)-one motif can serve as a prodrug for acyclic β-amidomethyl vinyl sulfone warheads, which are potent covalent inhibitors of cysteine proteases . This indicates the scaffold's potential in prodrug strategies aimed at improving pharmacokinetic properties or masking reactive functional groups. The benzamide moiety attached to the scaffold may contribute to molecular recognition and binding affinity through specific interactions with biological targets. This compound is intended for research applications only, including but not limited to, investigations in kinase biology, protease inhibition, and general medicinal chemistry efforts for hit-to-lead optimization. It is supplied with comprehensive analytical data to ensure identity and purity. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[2-(6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)-2-oxoethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O2/c20-14(10-16-15(21)12-4-2-1-3-5-12)18-8-9-19-13(11-18)6-7-17-19/h1-7H,8-11H2,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILUPEEIIRWJCAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC=N2)CN1C(=O)CNC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-oxoethyl)benzamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazolopyrazine core, which can be synthesized through the cyclization of appropriate precursors under controlled conditions. The key steps include:

    Cyclization Reaction: The formation of the pyrazolopyrazine ring system often involves the cyclization of hydrazine derivatives with diketones or ketoesters.

    Functional Group Modification: Introduction of the benzamide group is achieved through acylation reactions, where the pyrazolopyrazine intermediate is reacted with benzoyl chloride or benzamide under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-oxoethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The benzamide moiety can undergo substitution reactions, where functional groups are replaced by other groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Benzoyl chloride in the presence of a base like pyridine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Antimicrobial Properties

Research indicates that derivatives of pyrazolo[1,5-a]pyrazine exhibit significant antimicrobial activity. For instance, studies on related compounds have demonstrated effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal properties against Candida albicans . The mechanism typically involves enzyme inhibition or receptor modulation that disrupts the metabolic processes of these pathogens.

Anticancer Potential

N-(2-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-oxoethyl)benzamide has been investigated for its potential anticancer properties. Compounds with similar structures have shown promise in inhibiting cancer cell proliferation through mechanisms like apoptosis induction and cell cycle arrest . Specific studies have focused on the interaction of these compounds with cancer-related enzymes and receptors, leading to enhanced therapeutic efficacy.

Neuroprotective Effects

There is growing interest in the neuroprotective effects of pyrazolo[1,5-a]pyrazine derivatives. Research suggests that these compounds may protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases . The ability to cross the blood-brain barrier enhances their potential use in treating conditions like Alzheimer's disease.

Case Study 1: Antimicrobial Efficacy

A study published in the Oriental Journal of Chemistry evaluated the antimicrobial properties of various synthesized derivatives related to pyrazolo[1,5-a]pyrazine. Results indicated that certain compounds exhibited strong antibacterial activity against S. aureus and E. coli, suggesting a promising avenue for developing new antimicrobial agents .

Case Study 2: Anticancer Activity

In a study featured in Molecules, researchers explored the anticancer potential of pyrazolo[1,5-a]pyrazine derivatives. The findings revealed that these compounds could significantly inhibit the growth of cancer cell lines through apoptosis induction mechanisms .

Mechanism of Action

The mechanism of action of N-(2-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-oxoethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes or receptors, affecting cellular processes such as signal transduction, gene expression, and metabolic pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Structural Analogues with Pyrazolo-Pyrazine/Pyrimidine Cores

Table 1: Key Compounds and Their Features
Compound Name / ID Core Structure Key Substituents Biological Activity/Application Physicochemical Data
Target Compound : N-(2-(6,7-Dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-oxoethyl)benzamide 6,7-Dihydropyrazolo[1,5-a]pyrazine Benzamide at C2 position Not explicitly stated in evidence; inferred potential as a CNS modulator (see patents ) Melting point, solubility data not provided; NMR/IR likely similar to analogues
BIO-1966561 () 6,7-Dihydropyrazolo[1,5-a]pyrazine Isopropyl, tetrahydroquinoline-carbonyl, phenylacetyl Positive allosteric modulator (PAM) of Parkin E3 ligase Synthesized via DCM-mediated coupling; no yield reported
VU0462807 () Dihydropyrazolo[1,5-a]pyrimidinone Phenoxymethyl, acetyl mGlu5 PAM with efficacy in hyperlocomotion models Superior solubility; EC₅₀ = 120 nM in mGlu5 assays
9a () Triazolo[1,5-a]pyrazine Dichlorobenzyl, cyclohexyl acetamide Antiviral/antifungal activity (e.g., TMV inhibition) mp 201–203°C; yield 98% via toluene reflux
w7 () 6,7-Dihydropyrazolo[1,5-a]pyrazine Chloropyrimidine, triazole-phenyl Medicinal chemistry candidate (undisclosed target) Yield 43%; purified via silica chromatography

Functional Comparison

Physicochemical Properties
  • Solubility: VU0462807’s phenoxymethyl and acetyl groups enhance solubility compared to the target compound’s benzamide, which may reduce aqueous solubility .
  • Thermal Stability : Compounds like 9a (mp 201–203°C) and 9e (mp 244–245°C) show high crystallinity due to halogenated benzyl groups, whereas the target compound’s melting point is unreported .

Structure-Activity Relationships (SAR)

  • Electron-Withdrawing Groups : Dichlorobenzyl (9a) and fluorophenyl () substituents enhance potency in antiviral and receptor modulation .
  • Amide vs. Acetyl : Benzamide in the target compound may improve metabolic stability over acetylated analogues (e.g., VU0462807) but reduce solubility .
  • Core Rigidity : The dihydropyrazolo[1,5-a]pyrazine core in the target compound and w7 likely enhances target binding compared to flexible open-chain analogues .

Biological Activity

N-(2-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-oxoethyl)benzamide is a compound belonging to the class of pyrazolo[1,5-a]pyrazines, which have garnered attention for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a dihydropyrazolo core attached to a benzamide moiety, which may enhance its interaction with biological targets. The molecular formula is C16H14N4OC_{16}H_{14}N_4O with a molecular weight of approximately 310.4 g/mol.

PropertyValue
Molecular FormulaC16H14N4OC_{16}H_{14}N_4O
Molecular Weight310.4 g/mol
CAS Number2034544-26-6

The biological activity of this compound is primarily attributed to its ability to modulate various enzyme systems and receptor pathways. Notably, compounds in the pyrazolo[1,5-a]pyrazine family have been identified as negative allosteric modulators of metabotropic glutamate receptors (mGluR), which are implicated in numerous neurological disorders .

Antitumor Activity

Recent studies have demonstrated that derivatives of pyrazolo[1,5-a]pyrazines exhibit significant antitumor properties. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines including lung and breast cancer cells. In vitro assays indicated that these compounds can inhibit cell proliferation and induce apoptosis in tumor cells .

Antimicrobial Properties

The compound also exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. The antimicrobial effectiveness was assessed using broth microdilution methods, revealing notable inhibition zones against pathogens such as Staphylococcus aureus and Escherichia coli.

Case Studies

  • Antitumor Efficacy : A study evaluated the effects of a related pyrazolo compound on A549 lung cancer cells. The results indicated an IC50 value of 2.12 µM in two-dimensional cultures and 4.01 µM in three-dimensional cultures, showcasing its potent antitumor activity .
  • Antimicrobial Testing : Another investigation tested various derivatives against E. coli and S. aureus, finding that certain modifications to the pyrazolo structure significantly enhanced antimicrobial efficacy, suggesting a structure-activity relationship that could guide future drug design .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.